Cas no 2229138-96-7 (tert-butyl N-3-fluoro-4-(1-methylpiperazin-2-yl)phenylcarbamate)

tert-butyl N-3-fluoro-4-(1-methylpiperazin-2-yl)phenylcarbamate structure
2229138-96-7 structure
Product Name:tert-butyl N-3-fluoro-4-(1-methylpiperazin-2-yl)phenylcarbamate
CAS-nummer:2229138-96-7
MF:C16H24FN3O2
MW:309.379067420959
CID:5997898
PubChem ID:165639726
Update Time:2025-05-20

tert-butyl N-3-fluoro-4-(1-methylpiperazin-2-yl)phenylcarbamate Chemische en fysische eigenschappen

Naam en identificatie

    • tert-butyl N-3-fluoro-4-(1-methylpiperazin-2-yl)phenylcarbamate
    • EN300-1901168
    • tert-butyl N-[3-fluoro-4-(1-methylpiperazin-2-yl)phenyl]carbamate
    • 2229138-96-7
    • Inchi: 1S/C16H24FN3O2/c1-16(2,3)22-15(21)19-11-5-6-12(13(17)9-11)14-10-18-7-8-20(14)4/h5-6,9,14,18H,7-8,10H2,1-4H3,(H,19,21)
    • InChI-sleutel: KCSGXGHGPAHJGP-UHFFFAOYSA-N
    • LACHT: FC1C=C(C=CC=1C1CNCCN1C)NC(=O)OC(C)(C)C

Berekende eigenschappen

  • Exacte massa: 309.18525518g/mol
  • Monoisotopische massa: 309.18525518g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 2
  • Aantal waterstofbondacceptatoren: 5
  • Zware atoomtelling: 22
  • Aantal draaibare bindingen: 4
  • Complexiteit: 386
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 1
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 1.8
  • Topologisch pooloppervlak: 53.6Ų

tert-butyl N-3-fluoro-4-(1-methylpiperazin-2-yl)phenylcarbamate Prijsmeer >>

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Enamine
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Enamine
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Enamine
EN300-1901168-5.0g
tert-butyl N-[3-fluoro-4-(1-methylpiperazin-2-yl)phenyl]carbamate
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Enamine
EN300-1901168-10.0g
tert-butyl N-[3-fluoro-4-(1-methylpiperazin-2-yl)phenyl]carbamate
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Enamine
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